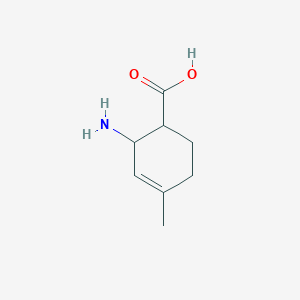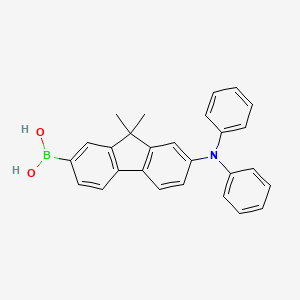
(7-(Diphenylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are often employed to enhance yield and efficiency. The use of lipophilic bases and low catalyst loading can minimize inhibitory effects and improve the overall process .
Analyse Des Réactions Chimiques
Types of Reactions: B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound is highly reactive in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
Chemistry: The compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions to form biaryl compounds. It is also employed in the synthesis of complex organic molecules and materials .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biological molecules. They are also explored for their potential in drug delivery systems .
Industry: In the industrial sector, B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. It is also utilized in the development of new materials for solar cells and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
- 4-(Diphenylamino)phenylboronic acid
- Phenylboronic acid pinacol ester
- 9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester
Uniqueness: B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid stands out due to its unique structural features, which include a fluorenyl group and a diphenylamino moiety. These features enhance its reactivity and make it particularly suitable for applications in organic electronics and advanced materials .
Propriétés
Formule moléculaire |
C27H24BNO2 |
|---|---|
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
[9,9-dimethyl-7-(N-phenylanilino)fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C27H24BNO2/c1-27(2)25-17-19(28(30)31)13-15-23(25)24-16-14-22(18-26(24)27)29(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,30-31H,1-2H3 |
Clé InChI |
SYADPOPDESIVQD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


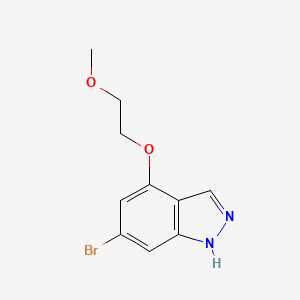

![Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate](/img/structure/B13970136.png)
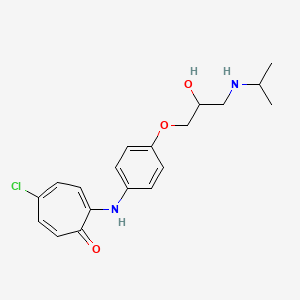
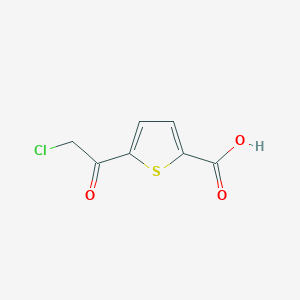

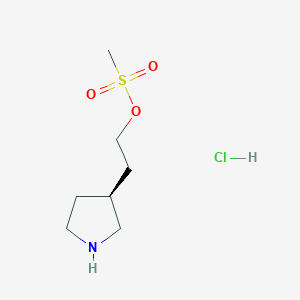

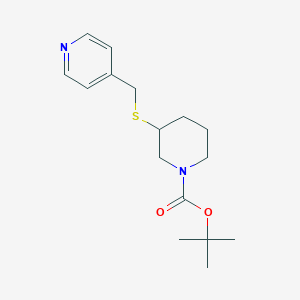
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
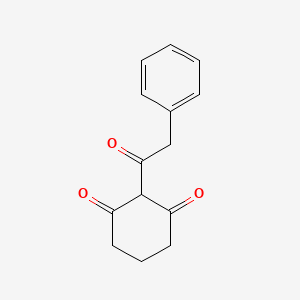
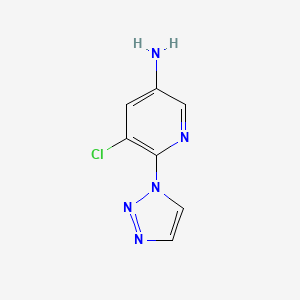
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
